molecular formula C10H13N3 B8791621 2,5,6,7-Tetramethylpyrazolo[1,5-a]pyrimidine

2,5,6,7-Tetramethylpyrazolo[1,5-a]pyrimidine

Cat. No. B8791621
M. Wt: 175.23 g/mol
InChI Key: HTECBGWASLVTSX-UHFFFAOYSA-N
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Patent
US06248137B1

Procedure details

12.6 g of 3-methyl-2,4-pentanedione, 30 cc of acetic acid and 9.6 g of 3-amino-5-methylpyrazole were introduced into a 100 ml three-necked round-bottomed flask fitted with a magnetic stirrer, a condenser and a thermometer. The medium was refluxed for 1 hour. The acetic acid was evaporated off and the product was taken up in 50 cc of petroleum ether. The solid was filtered off and washed with petroleum ether. Drying under vacuum and over phosphoric anhydride yielded 15 g of 2,5,6,7-tetramethylpyrazolo[1,5-a]pyrimidine (yield=85.7%).
Quantity
12.6 g
Type
reactant
Reaction Step One
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]([C:6](=O)[CH3:7])[C:3](=O)[CH3:4].[NH2:9][C:10]1[CH:14]=[C:13]([CH3:15])[NH:12][N:11]=1>C(O)(=O)C>[CH3:15][C:13]1[CH:14]=[C:10]2[N:9]=[C:3]([CH3:4])[C:2]([CH3:1])=[C:6]([CH3:7])[N:11]2[N:12]=1

Inputs

Step One
Name
Quantity
12.6 g
Type
reactant
Smiles
CC(C(C)=O)C(C)=O
Name
Quantity
9.6 g
Type
reactant
Smiles
NC1=NNC(=C1)C
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a magnetic stirrer, a condenser
TEMPERATURE
Type
TEMPERATURE
Details
The medium was refluxed for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The acetic acid was evaporated off
FILTRATION
Type
FILTRATION
Details
The solid was filtered off
WASH
Type
WASH
Details
washed with petroleum ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying under vacuum and over phosphoric anhydride

Outcomes

Product
Name
Type
product
Smiles
CC1=NN2C(N=C(C(=C2C)C)C)=C1
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 85.7%
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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